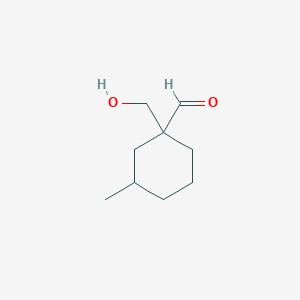
1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a hydroxymethyl group and a carbaldehyde group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the hydroxymethylation of 3-methylcyclohexanone followed by oxidation to introduce the carbaldehyde group. The reaction typically uses formaldehyde as the hydroxymethylating agent and a suitable oxidizing agent such as pyridinium chlorochromate (PCC) for the oxidation step.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reactions, and advanced purification techniques like distillation and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 1-(Carboxymethyl)-3-methylcyclohexane-1-carboxylic acid.
Reduction: 1-(Hydroxymethyl)-3-methylcyclohexane-1-methanol.
Substitution: 1-(Alkoxymethyl)-3-methylcyclohexane-1-carbaldehyde.
Scientific Research Applications
1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the carbaldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(Hydroxymethyl)-2-methylcyclohexane-1-carbaldehyde
- 1-(Hydroxymethyl)-4-methylcyclohexane-1-carbaldehyde
- 1-(Hydroxymethyl)-3-ethylcyclohexane-1-carbaldehyde
Comparison: 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde is unique due to the specific positioning of the hydroxymethyl and carbaldehyde groups on the cyclohexane ring. This unique structure influences its reactivity and interaction with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-8-3-2-4-9(5-8,6-10)7-11/h6,8,11H,2-5,7H2,1H3 |
InChI Key |
XULIBZVYXLIBCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


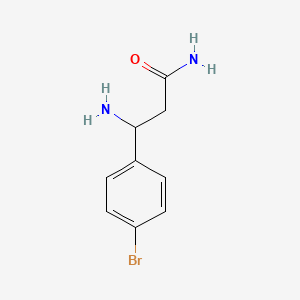
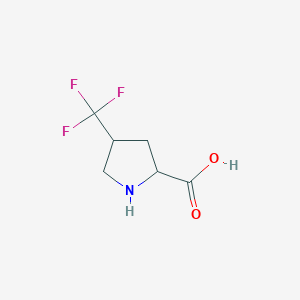
![3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B13318213.png)
![2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide](/img/structure/B13318229.png)
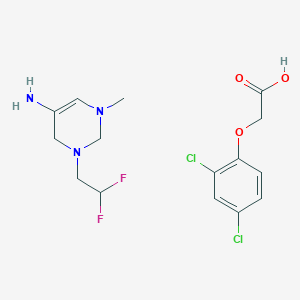
![3-{[(2-Methylbutan-2-YL)amino]methyl}phenol](/img/structure/B13318240.png)
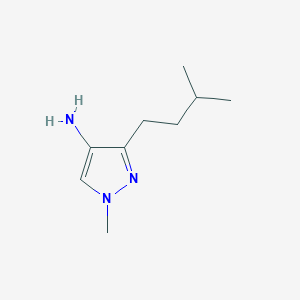
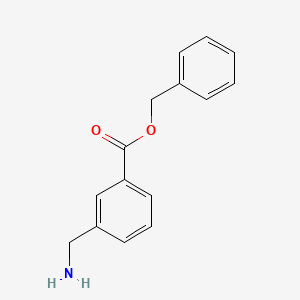
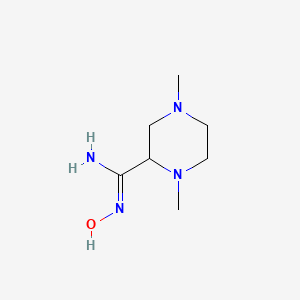
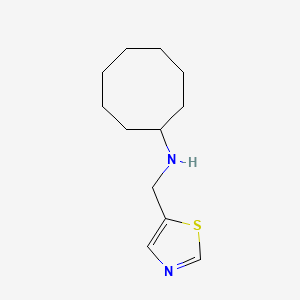
![1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol](/img/structure/B13318272.png)
![2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B13318275.png)

amine](/img/structure/B13318302.png)
